molecular formula C11H11ClN2OS B12714905 N-(6-Chloro-2,1-benzisothiazol-3-yl)butanamide CAS No. 98447-34-8

N-(6-Chloro-2,1-benzisothiazol-3-yl)butanamide

Cat. No.: B12714905
CAS No.: 98447-34-8
M. Wt: 254.74 g/mol
InChI Key: XAEBXWHURXHOTE-UHFFFAOYSA-N
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Description

N-(6-Chloro-2,1-benzisothiazol-3-yl)butanamide is a chemical compound with the molecular formula C11H11ClN2OS and a molecular weight of 254.736 g/mol This compound is characterized by the presence of a benzisothiazole ring substituted with a chlorine atom and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-2,1-benzisothiazol-3-yl)butanamide typically involves the reaction of 6-chloro-2,1-benzisothiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

6-chloro-2,1-benzisothiazole+butanoyl chlorideThis compound\text{6-chloro-2,1-benzisothiazole} + \text{butanoyl chloride} \rightarrow \text{this compound} 6-chloro-2,1-benzisothiazole+butanoyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-2,1-benzisothiazol-3-yl)butanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The chlorine atom on the benzisothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-Chloro-2,1-benzisothiazol-3-yl)butanamide has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-Chloro-2,1-benzisothiazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Chloro-2,1-benzisothiazol-3-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzisothiazole ring with a butanamide group makes it a valuable compound for various applications .

Properties

CAS No.

98447-34-8

Molecular Formula

C11H11ClN2OS

Molecular Weight

254.74 g/mol

IUPAC Name

N-(6-chloro-2,1-benzothiazol-3-yl)butanamide

InChI

InChI=1S/C11H11ClN2OS/c1-2-3-10(15)13-11-8-5-4-7(12)6-9(8)14-16-11/h4-6H,2-3H2,1H3,(H,13,15)

InChI Key

XAEBXWHURXHOTE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C2C=CC(=CC2=NS1)Cl

Origin of Product

United States

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